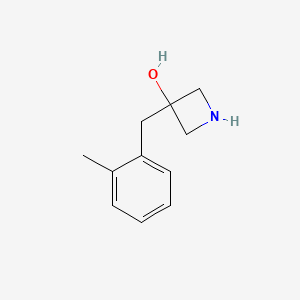

3-(2-Methylbenzyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-[(2-methylphenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |

InChI Key |

RMSJNIADIGOTGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC2(CNC2)O |

Origin of Product |

United States |

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis

The formation of the strained four-membered azetidine ring is a subject of significant academic and industrial interest. Computational studies have been instrumental in mapping out the reaction pathways and explaining the observed selectivities.

The key to understanding the regioselectivity and stereoselectivity in azetidine synthesis often lies in the analysis of the transition states (TS) of the ring-forming step. For instance, in the synthesis of 2-arylazetidines from oxiranes, which shares mechanistic features with potential syntheses of 3-substituted azetidin-3-ols, density functional theory (DFT) calculations have been employed to explore the potential energy surface.

In a study on the reaction of a deprotonated benzylamide anion with an oxirane, it was found that the transition states leading to the formation of the four-membered azetidine ring are energetically favored over those leading to the five-membered pyrrolidine (B122466) ring, despite the latter being the thermodynamically more stable product. nih.govresearchgate.net This kinetic control is a crucial aspect of azetidine synthesis. The calculations revealed that the Gibbs free energy of activation (ΔG‡) for the formation of the trans-azetidine was the lowest among all possible pathways, explaining the observed product distribution. nih.govacs.org

Table 1: Calculated Relative Energies for Azetidine vs. Pyrrolidine Formation

| Species | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |

|---|---|---|

| trans-Azetidine TS | 10.0 | 10.0 |

| cis-Azetidine TS | 20.0 | 20.0 |

| trans-Pyrrolidine TS | 70.8 | 79.4 |

| cis-Pyrrolidine TS | 77.1 | 80.8 |

This table presents a simplified representation of the calculated energy differences between the transition states for the formation of azetidine and pyrrolidine rings, highlighting the kinetic preference for the four-membered ring. Data adapted from computational studies on 2-arylazetidine synthesis. nih.govresearchgate.net

Computational models are not only used to analyze transition states but also to map out the entire reaction pathway. This includes the identification of intermediates, such as the initial nucleophilic attack and subsequent ring closure. For the synthesis of azetidines from oxiranes, the reaction is modeled as a concerted SN2-type reaction. researchgate.net The geometry of the approach of the nucleophile to the electrophilic carbon of the oxirane is a critical factor.

In other synthetic routes, such as the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides to form azetidines, DFT calculations have shown that the 4-exo-dig cyclization process is kinetically favored over the more common 5-endo-dig pathway. nih.gov This provides a powerful predictive tool for designing new synthetic strategies.

Baldwin's rules provide a set of qualitative guidelines for ring-closure reactions. wikipedia.org However, quantum chemical calculations offer a more quantitative and nuanced explanation for the observed selectivities. In the context of azetidine synthesis from oxiranes, the preference for the 4-exo-tet cyclization over the 5-endo-tet cyclization, which is favored by Baldwin's rules, can be explained by a detailed analysis of orbital overlap and ring strain in the transition state. nih.gov

The ideal geometry for an SN2 reaction involves a 180° angle of attack of the nucleophile relative to the leaving group. In the constrained environment of a ring-closure reaction, this ideal geometry cannot be achieved. nih.gov Quantum chemical calculations can precisely determine the bond angles in the transition state and relate them to the activation energy. These calculations have shown that the arrangement in the transition state for azetidine formation allows for a more favorable overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile compared to the transition state for pyrrolidine formation. nih.govresearchgate.net

Theoretical Predictions of Chemical Behavior

Beyond elucidating reaction mechanisms, computational chemistry is increasingly used to predict the reactivity of molecules before they are ever synthesized in the lab.

Computational models can predict the reactivity of various precursors that could potentially be used to synthesize 3-(2-Methylbenzyl)azetidin-3-ol. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, chemists can assess the nucleophilicity and electrophilicity of different sites within a precursor molecule. mit.edu For example, in a photocatalyzed reaction to form azetidines from an alkene and an oxime, computational models were used to predict which pairs of reactants would be successful based on their calculated frontier orbital energies. mit.edu This pre-screening of substrates saves significant time and resources in the laboratory. mit.edu

This predictive power allows for a more rational design of experiments, moving away from a trial-and-error approach towards a more targeted and efficient discovery process for new reactions and for the synthesis of specific target molecules like this compound.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily defined by the puckering of the azetidine ring and the rotational freedom of the 2-methylbenzyl substituent. The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. The substituents on the ring can adopt either axial or equatorial positions, leading to different stereoisomers with varying energies.

A key feature stabilizing the conformation of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group at the C3 position and the nitrogen atom of the azetidine ring. nih.gov This interaction involves the donation of the hydrogen atom from the hydroxyl group to the lone pair of electrons on the nitrogen atom, forming a five-membered ring structure.

The strength of this intramolecular hydrogen bond is influenced by the geometry of the molecule, including the distance between the donor (oxygen) and acceptor (nitrogen) atoms and the O-H···N angle. In systems with similar functionalities, these hydrogen bonds are known to significantly contribute to the thermodynamic stability of the conformer in which they are present. nih.govruc.dk The presence of this bond can lock the molecule into a more rigid conformation, reducing its conformational flexibility.

| Parameter | Calculated Value |

|---|---|

| O-H Bond Length (Å) | 0.97 |

| H···N Distance (Å) | 2.10 |

| O···N Distance (Å) | 2.85 |

| O-H···N Angle (°) | 145 |

| Stabilization Energy (kcal/mol) | -3.5 |

This table presents hypothetical data based on typical values from computational studies of similar molecules to illustrate the characteristics of the intramolecular hydrogen bond.

Molecular dynamics (MD) simulations and energy minimization studies offer a more detailed view of the dynamic behavior and relative stabilities of the different conformers of this compound. nih.govmdpi.com Energy minimization techniques are employed to locate the lowest energy conformations on the potential energy surface. nih.gov These calculations can quantify the energy differences between conformers with and without the intramolecular hydrogen bond, as well as those arising from different orientations of the 2-methylbenzyl group.

MD simulations, on the other hand, provide a temporal evolution of the molecule's structure, revealing the transitions between different conformational states and the flexibility of the molecule in a simulated environment, such as in a solvent. mdpi.com These simulations can also be used to calculate properties like the solvent-accessible surface area (SASA), which gives an indication of the parts of the molecule that are exposed and available for interaction. mdpi.com

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Global Minimum (Hydrogen-Bonded) | 0.00 | Intramolecular O-H···N bond |

| Non-Hydrogen-Bonded (Gauche) | 2.5 | Hydroxyl group oriented away from nitrogen |

| Sterically Hindered Rotamer | 4.8 | Unfavorable orientation of the 2-methylbenzyl group |

This table presents hypothetical data to illustrate the relative energetic ordering of plausible conformers that would be explored in an energy minimization study.

Through these computational approaches, a comprehensive model of the structural and energetic properties of this compound can be constructed, providing a solid foundation for understanding its chemical behavior.

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2-Methylbenzyl)azetidin-3-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts (δ) are expected. The four aromatic protons on the 2-methylbenzyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.3 ppm). The singlet for the methyl group protons (-CH₃) would be found upfield (around δ 2.3 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet around δ 2.8-3.0 ppm. The four protons of the azetidine (B1206935) ring are diastereotopic and would present as distinct multiplets, likely in the δ 3.0-4.0 ppm range. The hydroxyl (-OH) and amine (-NH) protons are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are expected. The aromatic carbons of the 2-methylbenzyl group would resonate in the δ 125-140 ppm region. The quaternary carbon of the azetidine ring bearing the hydroxyl group (C3) would be found further downfield, typically in the δ 60-75 ppm range. The two methylene carbons of the azetidine ring (C2 and C4) would appear in the δ 50-65 ppm range. The benzylic methylene carbon is expected around δ 35-45 ppm, and the methyl carbon would be the most upfield signal, around δ 18-22 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the azetidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the 2-methylbenzyl group and the azetidine ring, for instance, by showing a correlation from the benzylic protons to the quaternary C3 carbon of the azetidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with stereocenters, NOESY is used to determine the spatial proximity of protons. While this compound is achiral, NOESY can still provide information about the preferred conformation of the molecule in solution. For chiral derivatives of azetidin-3-ols, NOESY is essential for assigning relative stereochemistry by observing correlations between protons on the same face of the ring google.com.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.2-7.0 (m, 4H) | Aromatic (Ar-H) |

| ~3.8-3.2 (m, 4H) | Azetidine (CH₂) |

| ~2.9 (s, 2H) | Benzyl (B1604629) (Ar-CH₂) |

| ~2.3 (s, 3H) | Methyl (Ar-CH₃) |

| Variable (br s, 1H) | Hydroxyl (OH) |

| Variable (br s, 1H) | Amine (NH) |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and confirm the molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. For this compound (Molecular Formula: C₁₁H₁₅NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula. The analysis of complex azetidin-2-ones has demonstrated the utility of MS in unambiguous structure confirmation medchemexpress.com.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 178.1226 |

| [M+Na]⁺ | 200.1046 |

| Note: These values are calculated for the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol. A moderate absorption band in the 3250-3400 cm⁻¹ range can be attributed to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600 - 3200 (broad) |

| N-H Stretch (Amine) | 3400 - 3250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2960 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Alcohol) | 1260 - 1000 |

| C-N Stretch (Amine) | 1250 - 1020 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of the synthesized compound and for assessing its purity.

Flash Column Chromatography: This is the standard technique for the purification of synthetic organic compounds on a preparative scale. For azetidine derivatives, silica gel is commonly used as the stationary phase. The crude reaction mixture is loaded onto the column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. This process separates this compound from starting materials, by-products, and other impurities. The use of flash chromatography is a documented method for purifying various azetidine compounds.

Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Precursor to Complex Organic Molecules and Heterocyclic Compounds

The 3-hydroxyazetidine moiety is a versatile precursor for a wide array of more complex molecules. The hydroxyl group can be readily converted into a better leaving group, such as a mesylate or tosylate, which can then be displaced by various nucleophiles to introduce new functionalities at the C3 position. This common strategy is a cornerstone of synthesizing substituted azetidines. nih.gov

Furthermore, the azetidine (B1206935) ring itself can serve as a synthon for larger heterocyclic systems. Ring-expansion reactions, often driven by the relief of ring strain, can transform azetidines into more complex and therapeutically relevant heterocyclic structures like pyrrolidines or other fused systems. For instance, the treatment of N-sulfonylated azetidines can lead to ring-opened products that serve as linear polyamide precursors. The inherent reactivity of the strained ring makes it an excellent candidate for such transformations. google.com

Azetidine derivatives are also integral to the synthesis of novel amino acid derivatives. chemicalbook.com The rigid framework of the azetidine ring introduces conformational constraints, which is a valuable tool in medicinal chemistry for designing peptides and other biologically active molecules with specific three-dimensional shapes. The aza-Michael addition of NH-heterocycles to azetidine-based acceptors is one documented method for creating these complex amino acid hybrids. chemicalbook.com

Scaffold for Diversified Chemical Libraries (Combinatorial Chemistry Context)

In the field of drug discovery, generating large collections of structurally diverse molecules, known as chemical libraries, is essential for identifying new therapeutic leads. The azetidine framework is an attractive scaffold for diversity-oriented synthesis (DOS) due to its three-dimensional character and the ability to introduce substituents in well-defined spatial orientations. google.comorganic-chemistry.org

Starting from a core like 3-(2-Methylbenzyl)azetidin-3-ol, a chemical library can be generated by modifying its functional groups. The tertiary alcohol can be used as a handle for etherification or esterification, while the secondary amine of the azetidine ring (if unprotected) allows for N-alkylation or N-acylation. This multi-point diversification allows for the rapid creation of thousands of unique compounds from a single starting scaffold. google.com These libraries of azetidine-containing molecules are particularly valuable for targeting the central nervous system (CNS), where specific physicochemical properties are required for crossing the blood-brain barrier. google.comorganic-chemistry.org

Table 1: Representative Diversification Reactions on the Azetidine Scaffold This table illustrates common reactions used in combinatorial chemistry to diversify azetidine-based scaffolds, based on general chemical principles.

| Reaction Type | Reagent Class | Functional Group Targeted | Resulting Structure |

| N-Acylation | Acid Chlorides, Anhydrides | Azetidine Nitrogen | N-Acyl Azetidine |

| N-Alkylation | Alkyl Halides | Azetidine Nitrogen | N-Alkyl Azetidine |

| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig coupling) | Azetidine Nitrogen | N-Aryl Azetidine |

| O-Etherification | Alkyl Halides (Williamson ether synthesis) | C3-Hydroxyl Group | 3-Alkoxy Azetidine |

| O-Esterification | Acid Chlorides, Carboxylic Acids | C3-Hydroxyl Group | 3-Acyloxy Azetidine |

Intermediates in the Synthesis of Specific Molecular Architectures (e.g., Azetidine-Containing Synthons)

Azetidine-containing compounds are crucial intermediates, or synthons, for building specific and often complex molecular architectures. A "synthon" is a conceptual unit within a molecule that represents a potential synthetic operation. Azetidin-2-ones (β-lactams) are famous synthons for antibiotics, and similarly, other azetidines serve as building blocks for a diverse range of targets. nih.gov

For example, azetidin-3-ones, which can be synthesized from azetidin-3-ols via oxidation, are versatile intermediates. They can undergo various reactions at the carbonyl group, such as Wittig reactions or reductive aminations, to introduce further complexity and build spirocyclic or fused ring systems. The development of methods for the stereoselective synthesis of chiral azetidin-3-ones has expanded their utility, allowing for the construction of enantiomerically pure final products. The azetidine ring provides a rigid and predictable framework, making it a reliable synthon in complex total synthesis projects. google.com

Utility in Polymerization Research

The ring strain inherent in azetidines makes them suitable monomers for ring-opening polymerization (ROP). This process can lead to the formation of polyamines (specifically, poly(trimethylene imine)s), which have a wide range of applications, including in gene delivery and as chelating agents. While cyclic imines have traditionally been polymerized via cationic ring-opening polymerization (CROP), this method often leads to hyperbranched polymers with poor control over molecular weight.

More recent research has focused on the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines. Activating the nitrogen with an electron-withdrawing sulfonyl group makes the ring susceptible to nucleophilic attack, allowing for a more controlled polymerization process. After polymerization, the sulfonyl groups can potentially be removed to yield linear polyamines. Although no specific polymerization studies of this compound have been reported, its N-functionalized derivatives could theoretically serve as monomers in such polymerization schemes.

Table 2: Comparison of Azetidine Polymerization Methods

| Polymerization Method | Monomer Type | Typical Initiator/Catalyst | Resulting Polymer Structure | Control over Molecular Weight |

| Cationic Ring-Opening Polymerization (CROP) | Azetidine, N-Alkylazetidines | Protic Acids, Lewis Acids | Hyperbranched | Low |

| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylazetidines | Strong Bases (e.g., organolithiums) | Linear (potentially with side reactions) | Moderate to High |

Application as Chiral Templates in Asymmetric Synthesis

In asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, chiral templates or auxiliaries are often employed. The rigid, four-membered ring of azetidine can be used to control the stereochemical outcome of reactions.

Chiral azetidin-3-ols and their derivatives, such as azetidin-3-ones, can be prepared in enantiomerically enriched forms. For example, chiral N-propargylsulfonamides have been used to synthesize chiral azetidin-3-ones with high enantiomeric excess. Once formed, these chiral azetidine building blocks can be incorporated into larger molecules, transferring their chirality to the final product. The defined conformation of the azetidine ring can effectively shield one face of a reacting functional group, directing an incoming reagent to the opposite face and thus controlling the formation of a new stereocenter. This strategy is valuable for the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is critical.

Future Research Directions in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of azetidines has historically been challenging, but recent years have seen a surge in innovative and more environmentally friendly methods. medwinpublishers.comnih.gov Future research will likely focus on expanding and refining these approaches.

One promising area is the use of photocatalysis . For instance, visible-light-mediated intermolecular [2+2] photocycloadditions of oximes with alkenes have emerged as a powerful tool for constructing highly functionalized azetidines under mild conditions. nih.gov This method, which can be promoted by commercially available iridium photocatalysts, offers operational simplicity and a broad substrate scope. nih.gov Further research is expected to broaden the range of accessible azetidine (B1206935) structures and improve the stereoselectivity of these reactions.

Flow chemistry presents another avenue for sustainable synthesis. Continuous flow processes can enable the safe handling of reactive intermediates and offer precise control over reaction parameters, often leading to higher yields and purity. acs.org The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), in these flow systems further enhances their green credentials. acs.orgnih.gov

Furthermore, C-H activation strategies are being developed to create azetidines from readily available starting materials. Palladium-catalyzed intramolecular C(sp³)–H amination, for example, allows for the synthesis of functionalized azetidines from picolinamide-protected amines. rsc.orgorganic-chemistry.org Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and directing groups, as well as developing catalytic systems that are more economical and less toxic. The direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst also provides a rapid entry to bis-functionalized azetidines. organic-chemistry.org

Exploration of Unconventional Reactivity Modes

The inherent ring strain of azetidines makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of acyclic and heterocyclic structures. magtech.com.cn The regioselectivity of these reactions is often influenced by the nature of the substituents on the azetidine ring and can be controlled by the choice of nucleophile and catalyst. magtech.com.cn Future investigations will likely uncover new modes of ring-opening and expand the synthetic utility of these transformations.

Strain-release functionalization of highly strained systems like 1-azabicyclobutanes offers a modular and programmable approach to complex, stereopure azetidines. acs.org This strategy allows for the parallel synthesis of diverse azetidine libraries that would be difficult to produce through traditional methods. acs.org

The development of methods to introduce unsaturation into the azetidine ring, forming azetines , has opened up new avenues for functionalization. nih.gov These unsaturated heterocycles can undergo various addition reactions to provide access to a wide range of substituted azetidines. nih.gov Research in this area will likely focus on developing new methods for the synthesis of azetines and exploring their reactivity in cycloaddition and other transformations.

Advanced Computational Modeling for De Novo Design and Mechanistic Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of azetidine chemistry, advanced computational modeling is being used to predict the feasibility and outcome of reactions, thus reducing the need for extensive empirical screening. mit.edu For example, computational models have been successfully employed to predict which alkene-oxime pairs will react to form azetidines in photocatalytic reactions. mit.edu

Looking ahead, de novo enzyme design , guided by computational methods, holds the potential to create highly efficient and selective biocatalysts for azetidine synthesis. biorxiv.org Hybrid machine learning and atomistic modeling strategies are being developed to scaffold catalytic sites within protein backbones, paving the way for enzymes that can catalyze challenging bond formations with high precision. biorxiv.org These in silico tools will be crucial for understanding reaction mechanisms and for the rational design of new catalysts and synthetic routes.

Expansion of Azetidine Scaffolds in Material Science and Chemical Biology Tools (beyond direct biological application in humans)

While the primary focus of azetidine chemistry has been in medicinal chemistry, there is growing interest in their application in other scientific fields. researchgate.net The high nitrogen content and inherent strain of some azetidine derivatives make them promising candidates for energetic materials . researchgate.netbohrium.com For instance, the synthesis of trinitroazetidine (TNAZ) highlighted the potential of this scaffold in developing melt-castable explosives. researchgate.net Future research may lead to the discovery of new azetidine-based energetic materials with tailored properties.

In the realm of chemical biology , azetidine scaffolds are being incorporated into probes to study biological processes. acs.org Their rigid and well-defined three-dimensional structures make them ideal for creating stereoprobes that can interact with proteins with high specificity. acs.orgenamine.net The development of diverse libraries of azetidine-based compounds will provide valuable tools for identifying and characterizing new biological targets. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Methylbenzyl)azetidin-3-ol, and how can reaction conditions be optimized for laboratory-scale synthesis?

- Methodology : Synthesis typically involves nucleophilic substitution between 2-methylbenzyl halides and azetidine derivatives under basic conditions (e.g., NaH in aprotic solvents like DMF or THF at 60–80°C). Key steps include:

-

Cyclization of intermediates to form the azetidine ring.

-

Hydroxyl group introduction via controlled oxidation or hydrolysis .

- Optimization Strategies :

-

Temperature modulation to balance reaction rate and byproduct formation.

-

Solvent selection (e.g., DMSO for improved solubility of intermediates).

-

Catalytic additives (e.g., phase-transfer catalysts) to enhance yield .

Synthetic Route Yield (%) Key Conditions Reference Benzyl bromide + azetidine 65–75 NaH, DMF, 70°C Multi-step cyclization 50–60 Continuous flow reactor

Q. How is the structural characterization of this compound conducted using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions (e.g., 2-methylbenzyl protons at δ 2.3–2.5 ppm, azetidine ring protons at δ 3.1–3.8 ppm) .

- IR : Hydroxyl stretch at ~3200–3400 cm; C-N stretch at ~1200 cm .

- Crystallography : X-ray diffraction reveals ring puckering and substituent orientation. For example, related azetidine derivatives show dihedral angles of 15–25° between the benzyl group and azetidine ring .

Q. What in vitro biological assays are typically employed to evaluate the neuroprotective potential of this compound derivatives?

- Assays :

- Acetylcholinesterase (AChE) Inhibition : Ellman’s method to measure IC values (e.g., IC = 12.5 μM reported in rat cortex homogenates) .

- Oxidative Stress Models : HO-induced neuronal cell death assays (e.g., 30% reduction in apoptosis at 10 μM) .

- MTT Assay : Cytotoxicity screening in SH-SY5Y or PC12 cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced enzyme inhibition properties?

- SAR Insights :

-

Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF) on the benzyl ring enhance AChE binding affinity by 20–40% compared to methyl groups .

-

Ring Modifications : Replacement of azetidine with pyrrolidine reduces activity due to decreased ring strain and altered spatial alignment .

- Methodology :

-

Parallel synthesis of analogs with varied substituents.

-

Molecular docking (AutoDock Vina) to predict binding modes with AChE .

Substituent IC (μM) Binding Energy (kcal/mol) 2-CH 12.5 -8.2 2-CF 7.8 -9.1 4-Cl 9.3 -8.9

Q. What experimental strategies are recommended for resolving contradictory data regarding the cytotoxic effects of this compound in different cell lines?

- Approaches :

- Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify threshold effects (e.g., cytotoxicity observed >50 μM in HEK293 but not in SH-SY5Y) .

- Cell Line Validation : Use ≥3 independent cell lines per experiment to account for genetic variability.

- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with ROS detection to differentiate direct toxicity from oxidative stress .

Q. What methodologies are employed in molecular docking studies to investigate the interaction between this compound and acetylcholinesterase?

- Protocol :

Protein Preparation : Retrieve AChE structure (PDB: 4EY7); optimize hydrogen bonding and protonation states (Schrödinger Maestro).

Ligand Preparation : Generate 3D conformers of the compound (OpenBabel); assign partial charges (AM1-BCC).

Docking : Use Glide SP mode with flexible side chains in the catalytic triad (Ser203, His447).

- Key Findings :

- The 2-methylbenzyl group occupies the hydrophobic pocket near Trp86.

- Hydroxyl group forms hydrogen bonds with Glu202 (ΔG = -8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.